![molecular formula C11H10ClF3IN3 B1620840 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-52-2](/img/structure/B1620840.png)
2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They have attracted a lot of attention recently and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Yamagami and co-workers developed a method to produce the 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine via the cyclocondensation reaction of the 5-amino-3-hetarylpyrazole with malonic acid .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
The bond distances within the heterocyclic portion of the molecule indicate incomplete pi delocalization . The molecules are linked into stacks by a combination of two C-H…pi(pyrazole) hydrogen bonds and two independent pi-pi stacking interactions between inversion-related pyrimidine rings .Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their anticancer properties. They can lead to cell death by apoptosis as they inhibit the CDK enzyme, which is crucial in cell cycle regulation .
Material Science
These compounds have significant photophysical properties that make them attractive for material science applications. They can be used in optical applications due to their tunable photophysical properties .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .
Mechanism of Action
Target of Action
The primary target of 2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity . .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of certain substances in the reaction medium can affect the compound’s synthesis . .
Future Directions
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
2-tert-butyl-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3IN3/c1-10(2,3)8-7(16)9-17-5(11(13,14)15)4-6(12)19(9)18-8/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHJZLLXPONJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1I)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381684 | |
Record name | 2-(tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
655235-52-2 | |
Record name | 2-(tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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